Adavivint

Catalog No.
S517214
CAS No.
1467093-03-3
M.F
C29H24FN7O
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adavivint

CAS Number

1467093-03-3

Product Name

Adavivint

IUPAC Name

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide

Molecular Formula

C29H24FN7O

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37)

InChI Key

AQDWDWAYVBQMAM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Solubility

Soluble in DMSO

Synonyms

Adavivint; SM-04690; SM04690; SM 04690;

Canonical SMILES

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Description

The exact mass of the compound Adavivint is 505.2026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemoresistance in Colon Cancer Cells

Other Clinical Trials

Field: Various: Adavivint is being investigated in several clinical trials for different indications. For more details, refer to the ongoing trials listed on TrialBulletin.com .

Adavivint, also known by its chemical identifier SM04690, is a small molecule that acts as an inhibitor of the Wnt signaling pathway, particularly targeting the β-catenin-dependent signaling cascade. The compound has a molecular formula of C29H24FN7O and a molecular weight of approximately 485.55 g/mol . It is designed to disrupt the interaction between Wnt ligands and their receptors, thereby inhibiting the downstream signaling that leads to cellular proliferation and survival, which are critical in various cancers, especially gastrointestinal malignancies .

Adavivint inhibits the canonical Wnt signaling pathway by targeting CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These kinases phosphorylate specific proteins involved in Wnt signaling, and by inhibiting them, Adavivint disrupts the downstream effects of the pathway. Notably, it acts downstream of β-catenin, a key player in Wnt signaling [].

For Adavivint are not extensively documented, its mechanism of action involves the inhibition of β-catenin translocation into the nucleus. This inhibition prevents the activation of target genes associated with cell growth and differentiation. The compound primarily interacts with Frizzled receptors and low-density lipoprotein receptor-related protein co-receptors, disrupting the formation of the Wnt-receptor complex and subsequent β-catenin stabilization .

Adavivint exhibits significant biological activity as a Wnt pathway inhibitor. In preclinical studies, it has shown promise in reducing clonogenicity and cancer stem cell marker expression in various cancer cell lines, indicating its potential to target cancer stem cells effectively . The inhibition of Wnt signaling by Adavivint can lead to decreased tumor growth and metastasis in models of gastrointestinal cancer .

The synthesis of Adavivint involves several chemical steps that typically include the formation of key intermediates followed by coupling reactions to produce the final compound. Although detailed synthetic pathways are proprietary or not widely published, it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes like chromatography to achieve high purity levels necessary for biological testing .

Adavivint is primarily being investigated for its applications in oncology, particularly for treating gastrointestinal cancers where aberrant Wnt signaling plays a pivotal role. Its ability to inhibit cancer stem cell properties makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant tumors . Additionally, its role in modulating Wnt signaling may have implications in regenerative medicine and tissue engineering.

Interaction studies involving Adavivint focus on its effects on various cellular pathways influenced by Wnt signaling. Research indicates that Adavivint can modulate the expression of key markers associated with cancer stem cells, such as CD133, without affecting other markers like Lgr5 and CD44v6 . These studies highlight its specificity and potential for targeted therapy in cancers driven by Wnt pathway dysregulation.

Adavivint shares structural and functional similarities with other Wnt pathway inhibitors. Below is a comparison with selected compounds:

Compound NameChemical StructureMechanism of ActionUnique Features
LorecivivintC27H31N5O4Inhibits β-catenin signalingDeveloped for osteoarthritis
ICG-001C20H20N2O3Disrupts β-catenin/TCF interactionFocused on colorectal cancer
XAV939C22H24N2O4SInhibits tankyrase activityDual role in Wnt inhibition

Adavivint is unique due to its specific targeting of gastrointestinal cancers and its effectiveness in reducing cancer stem cell populations, which distinguishes it from other inhibitors that may not have this specificity or application focus.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

505.20263658 g/mol

Monoisotopic Mass

505.20263658 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42EK42WHI5

Wikipedia

Lorecivivint

Dates

Modify: 2023-08-15
1: Deshmukh V, Hu H, Barroga C, Bossard C, Kc S, Dellamary L, Stewart J, Chiu K, Ibanez M, Pedraza M, Seo T, Do L, Cho S, Cahiwat J, Tam B, Tambiah JRS, Hood J, Lane NE, Yazici Y. A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee. Osteoarthritis Cartilage. 2018 Jan;26(1):18-27. doi: 10.1016/j.joca.2017.08.015. Epub 2017 Sep 6. PubMed PMID: 28888902.
2: Yazici Y, McAlindon TE, Fleischmann R, Gibofsky A, Lane NE, Kivitz AJ, Skrepnik N, Armas E, Swearingen CJ, DiFrancesco A, Tambiah JRS, Hood J, Hochberg MC. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study. Osteoarthritis Cartilage. 2017 Oct;25(10):1598-1606. doi: 10.1016/j.joca.2017.07.006. Epub 2017 Jul 13. PubMed PMID: 28711582.

Explore Compound Types